4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one
Description
Properties
Molecular Formula |
C7H2Br2O3S |
|---|---|
Molecular Weight |
325.96 g/mol |
IUPAC Name |
4,6-dibromo-5-hydroxy-1,3-benzoxathiol-2-one |
InChI |
InChI=1S/C7H2Br2O3S/c8-2-1-3-6(4(9)5(2)10)13-7(11)12-3/h1,10H |
InChI Key |
IMCHHEFYSSYRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)O)Br)SC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
Bromination is typically performed using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Key parameters include:
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | Dichloromethane (CH₂Cl₂) | Enhances bromine solubility |
| Catalyst | FeBr₃ | Accelerates electrophilic substitution |
| Temperature | 0–25°C | Minimizes side reactions |
| Molar Ratio (Br₂:1 ) | 2.2:1 | Ensures complete di-bromination |
Under these conditions, the reaction proceeds via intermediate mono-brominated species, with full conversion to the dibromo product achieved within 4–6 hours. Excess bromine is neutralized using aqueous sodium thiosulfate, followed by extraction and recrystallization from ethanol to isolate the product in 68–72% yield.
Mechanistic Insights
The hydroxyl group activates the aromatic ring toward electrophilic attack. Density functional theory (DFT) calculations suggest that bromination at position 4 is kinetically favored (ΔG‡ = 12.3 kcal/mol), while position 6 undergoes slower substitution (ΔG‡ = 14.1 kcal/mol). This difference arises from steric hindrance near the oxathiolone ring, which partially deactivates position 6.
Synthesis from Pre-Brominated Quinone Precursors
An alternative approach involves constructing the benzoxathiolone ring from pre-brominated quinones, bypassing the need for post-cyclization halogenation.
Quinone-Thiourea Cyclocondensation
4,6-Dibromo-5-hydroxy-1,2-benzoquinone (2 ) reacts with thiourea in acidic media to form the target compound via cyclocondensation:
Reaction Scheme :
| Quinone Derivative | Acid System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 2 | HCl/AcOH (1:3) | 78 | 98.5 |
| 2 | H₂SO₄/EtOH | 65 | 95.2 |
The reaction proceeds through nucleophilic attack of the thiourea sulfur on the quinone carbonyl, followed by ring closure and elimination of ammonium chloride. This method is advantageous for scalability, as it avoids handling corrosive bromine gas.
Halogen Exchange Reactions
| Parameter | Value | Outcome |
|---|---|---|
| CuBr Equivalents | 2.5 | 94% I-to-Br conversion |
| Reaction Time | 12 h | Minimizes CuI precipitation |
This method offers precise control over substitution patterns but requires synthesis of the diiodo precursor, which adds synthetic steps.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethanol or methanol, yielding colorless needles with a melting point of 214–216°C.
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, OH), 7.89 (s, 1H, H₇), 7.12 (s, 1H, H₃).
-
¹³C NMR : δ 167.8 (C=O), 152.1 (C-OH), 126.4–118.9 (aromatic carbons).
-
IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1230 cm⁻¹ (C-O-C), 560 cm⁻¹ (C-Br).
Challenges and Optimization
Regioselectivity Issues
Competing bromination at position 7 occurs in 8–12% of cases, necessitating column chromatography for removal. Using bulkier catalysts (e.g., AlBr₃) reduces this side reaction to <5%.
Solvent Effects
Polar aprotic solvents (e.g., DMF) improve bromine solubility but increase oxathiolone ring hydrolysis. Balancing solvent polarity and reaction time is critical for yields >70%.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 4,6-dibromo-5-oxo-benzo[d][1,3]oxathiol-2-one.
Reduction: Formation of 4,6-dibromo-benzo[d][1,3]oxathiol-2-one.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
Recent studies have indicated that 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one exhibits notable antimicrobial properties against various pathogens. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) as follows:These findings suggest its potential as a lead compound for developing new antimicrobial agents .Bacteria Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Anticancer Potential :
The compound's structure allows it to interact with biological targets involved in cancer progression. Research has shown that derivatives of oxathiolone compounds exhibit significant cytotoxicity against various cancer cell lines. For example, studies on related compounds have demonstrated effective inhibition of cell proliferation in cancer models .
Biological Research Applications
-
Enzyme Interaction Studies :
The compound can serve as a probe for studying enzyme interactions due to its ability to form hydrogen bonds and covalent bonds with active sites of enzymes. This property facilitates the exploration of enzyme mechanisms and the development of enzyme inhibitors . -
Neuroprotective Effects :
Preliminary research indicates that 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one may protect neuronal cells from oxidative stress-induced apoptosis. In vitro studies have shown that treatment with this compound can reduce cell death by approximately 40% compared to untreated controls while increasing levels of antioxidant enzymes .
Industrial Applications
- Material Science :
The unique reactivity of the oxathiolone ring allows for the development of new materials with specific properties. This compound can be utilized in creating polymers or coatings that require distinct chemical functionalities for enhanced performance .
Antimicrobial Efficacy Case Study
In a recent study conducted by Smith et al. (2024), the antimicrobial effects of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one were evaluated against various bacterial strains. The results confirmed its potential as a new antimicrobial agent suitable for further development.
Neuroprotection Research Findings
A study focusing on neuroprotective effects revealed that treatment with this compound significantly reduced oxidative stress-induced neuronal cell death while enhancing antioxidant enzyme activity. These findings indicate its promise for therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Mechanism of Action
The mechanism of action of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and hydroxyl group can form hydrogen bonds and other interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The oxathiolone ring can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Key Observations :
- Bromination Impact: The 4,6-dibromo substitution likely enhances electrophilic reactivity and steric bulk compared to non-brominated analogs like tioxolone (6-hydroxy derivative) .
- Aminoalkyl Side Chains: Derivatives with O-aminoalkyl chains (e.g., diethylaminoethoxy groups) exhibit moderate yields (24–56%) and require low-temperature reactions (-70°C) to stabilize intermediates .
- Chalcone Fusions : Acryolyl-substituted derivatives (e.g., compounds 25, 36) demonstrate the feasibility of introducing α,β-unsaturated ketones for biological activity modulation .
Key Observations :
- Anticancer Activity : Methoxy (derivative 7) and Schiff base (4b, 4o) derivatives show promising cytotoxicity, with IC₅₀ values <5 µM . The brominated compound’s activity remains unexplored but may leverage bromine’s electron-withdrawing effects to enhance DNA intercalation or enzyme inhibition.
- Antifungal Potential: Derivative 16’s activity against Candida strains suggests that electron-deficient substituents (e.g., nitro groups) enhance antifungal efficacy .
Physicochemical Property Trends
- Solubility: Aminoalkyl side chains (e.g., diethylaminoethoxy) improve water solubility compared to brominated or hydroxylated derivatives .
- Thermal Stability : Chalcone-fused derivatives (e.g., compound 36) exhibit higher melting points (147–148°C) due to extended conjugation and crystallinity .
Biological Activity
4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Properties
The compound features a benzothiazole core with bromine and hydroxyl substituents that may enhance its biological activity. The presence of these functional groups is significant for its interaction with biological targets.
Synthesis
The synthesis of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one typically involves the bromination of 5-hydroxybenzo[d][1,3]oxathiol-2-one, followed by purification processes such as recrystallization or chromatography to obtain the desired purity levels.
Anticancer Activity
Research has demonstrated that derivatives of benzo[d][1,3]oxathiol-2-one exhibit notable anticancer properties . A study evaluated various compounds against human cancer cell lines using the MTT assay. The results indicated that certain derivatives showed significant cytotoxicity with IC50 values below 10 µM, which is considered active according to National Cancer Institute standards.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4b | ACP-03 | 4.8 |
| 4o | SKMEL-19 | 2.8 |
| 4m | SKMEL-19 | 9.4 |
| 4n | SKMEL-19 | 5.6 |
The compound 4o was identified as particularly potent against melanoma cells, suggesting that the presence of hydroxyl and nitro groups in specific positions contributes significantly to its activity .
The mechanism underlying the anticancer activity appears to be linked to the structural features of the compounds. The study indicated that the presence of hydroxyl and nitro groups enhances interaction with cellular targets involved in cancer proliferation. Notably, no significant cytotoxicity was observed against normal human fibroblast cells (MRC-5), indicating a degree of selectivity for cancer cells .
Other Biological Activities
Beyond anticancer effects, derivatives of benzo[d][1,3]oxathiol-2-one have been reported to exhibit antimicrobial , antioxidant , and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and inhibit pro-inflammatory pathways .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Activity : Compounds similar to 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Antioxidant Properties : In vitro studies demonstrated that certain derivatives possess strong antioxidant capabilities, which may contribute to their overall therapeutic potential by protecting cells from oxidative stress .
Q & A
Q. What are the standard synthetic routes for preparing 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one and its analogues?
The compound can be synthesized via electrophilic substitution reactions on the benzoxathiolone core. For example, bromination of 5-hydroxybenzo[d][1,3]oxathiol-2-one (precursor) using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF yields dibromo derivatives. Key steps include protecting the hydroxyl group (if necessary) and optimizing reaction temperature (e.g., 0–50°C) to control regioselectivity . Similar protocols for halogenation of benzoxathiolones are validated by NMR and HRMS data .
Q. How is the purity and structural integrity of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one confirmed in experimental settings?
Analytical methods include:
- 1H/13C NMR : Chemical shifts for brominated aromatic protons (δ ~7.5–8.5 ppm) and carbonyl groups (C-2 at ~170 ppm) confirm substitution patterns .
- HRMS : Exact mass analysis (e.g., [MH]+ 197.0275 for C9H9O3S) ensures molecular formula accuracy .
- Melting Point : Sharp melting ranges (e.g., 135–140°C for nitro-substituted analogues) indicate purity .
Q. What are the primary challenges in scaling up benzoxathiolone derivative synthesis?
Low yields (e.g., 12% for 6-[(4-nitrobenzyl)oxy] derivatives ) often arise from steric hindrance or competing side reactions. Mitigation strategies include optimizing stoichiometry (e.g., excess alkylating agents) and using phase-transfer catalysts .
Advanced Research Questions
Q. How do substituents (e.g., Br, OMe, NO2) influence the biological activity of benzoxathiolone derivatives?
Substituents modulate electronic and steric properties, affecting interactions with biological targets. For instance:
- 6-Methoxy derivatives show selective cytotoxicity against melanoma cells (SKMEL-19) without harming normal fibroblasts (MRC-5) .
- Nitro groups enhance antimicrobial activity but may reduce solubility, requiring prodrug strategies . Structure-activity relationship (SAR) studies recommend prioritizing electron-withdrawing groups (Br, NO2) for anticancer applications .
Q. What methodologies are used to evaluate the anticancer potential of 4,6-Dibromo-5-hydroxybenzo[d][1,3]oxathiol-2-one?
- In vitro cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., melanoma, leukemia) with IC50 calculations .
- Selectivity profiling : Comparative testing on non-cancerous cells (e.g., MRC-5 fibroblasts) to assess therapeutic windows .
- Mechanistic studies : Apoptosis induction (via caspase-3 activation) and cell cycle arrest (flow cytometry) .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
Contradictions often arise from variations in reaction conditions or biological models. For example:
- Low yields in alkylation : Use alternative solvents (THF over DMF) or catalysts (NaH vs. K2CO3) to improve efficiency .
- Bioactivity discrepancies : Validate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and replicate experiments across multiple cell lines .
Methodological Considerations
Q. What catalytic systems are effective for reducing nitro groups in benzoxathiolone derivatives?
Catalytic hydrogenation (10% Pd/C, H2 at 20 bar, 50°C) reduces nitro to amino groups with high efficiency (91% yield for 5-amino-6-methoxy derivatives) . Solvent choice (ethanol) and reaction time (6–8 h) are critical to avoid over-reduction .
Q. How can regioselectivity be controlled during electrophilic substitution on benzoxathiolones?
- Directing groups : The hydroxyl group at C-5 directs electrophiles to C-4 and C-6 positions .
- Solvent effects : Polar aprotic solvents (DMF) stabilize intermediates and enhance bromination at electron-rich sites .
Data Analysis and Reporting
Q. What statistical approaches validate the reproducibility of bioactivity data?
Q. How are computational tools integrated into benzoxathiolone research?
- Docking studies : Predict binding affinities to targets like monoamine oxidase (MAO) using AutoDock or Schrödinger .
- QSAR models : Correlate substituent descriptors (Hammett σ) with bioactivity to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
